molecular formula C10H18N5O20P5 B3264287 Guanosine 3'-diphosphate 5'-triphosphate CAS No. 38918-96-6

Guanosine 3'-diphosphate 5'-triphosphate

Cat. No.: B3264287
CAS No.: 38918-96-6
M. Wt: 683.14 g/mol
InChI Key: KCPMACXZAITQAX-UUOKFMHZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Guanosine 3’-diphosphate 5’-triphosphate can be synthesized through enzymatic reactions involving guanosine nucleotides. One common method involves the enzymatic phosphorylation of guanosine 5’-monophosphate (GMP) to guanosine 5’-triphosphate (GTP), followed by further enzymatic modifications to produce guanosine 3’-diphosphate 5’-triphosphate . The reaction conditions typically include the use of specific enzymes such as GMP synthetase and guanosine-inosine kinase, along with appropriate cofactors and substrates .

Industrial Production Methods

In industrial settings, the production of guanosine 3’-diphosphate 5’-triphosphate can be achieved through fermentation processes using genetically engineered microorganisms. For example, recombinant Escherichia coli strains can be engineered to overexpress enzymes involved in the biosynthesis of guanosine nucleotides, leading to enhanced production of guanosine 3’-diphosphate 5’-triphosphate . The fermentation process is optimized by controlling factors such as pH, temperature, and nutrient availability to maximize yield.

Chemical Reactions Analysis

Types of Reactions

Guanosine 3’-diphosphate 5’-triphosphate undergoes various chemical reactions, including hydrolysis, phosphorylation, and dephosphorylation. One notable reaction is the hydrolysis of guanosine 3’-diphosphate 5’-triphosphate to guanosine 3’-diphosphate and inorganic phosphate, catalyzed by specific phosphatases .

Common Reagents and Conditions

Common reagents used in the reactions involving guanosine 3’-diphosphate 5’-triphosphate include water (for hydrolysis), ATP (for phosphorylation), and specific enzymes such as phosphatases and kinases . The reaction conditions typically involve physiological pH and temperature to mimic the natural cellular environment.

Major Products

The major products formed from the reactions of guanosine 3’-diphosphate 5’-triphosphate include guanosine 3’-diphosphate, guanosine 5’-triphosphate, and inorganic phosphate . These products play essential roles in various cellular processes, including energy transfer and signal transduction.

Comparison with Similar Compounds

Guanosine 3’-diphosphate 5’-triphosphate is similar to other guanosine nucleotides such as guanosine 5’-triphosphate (GTP) and guanosine 3’,5’-bis(diphosphate) (ppGpp). it is unique in its ability to trigger the stringent response in bacteria under stress conditions . Other similar compounds include:

Guanosine 3’-diphosphate 5’-triphosphate stands out due to its specific role in bacterial stringent response and its regulatory functions in various cellular processes.

Properties

IUPAC Name

[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-[[hydroxy-[hydroxy(phosphonooxy)phosphoryl]oxyphosphoryl]oxymethyl]oxolan-3-yl] phosphono hydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N5O20P5/c11-10-13-7-4(8(17)14-10)12-2-15(7)9-5(16)6(32-39(26,27)33-36(18,19)20)3(31-9)1-30-38(24,25)35-40(28,29)34-37(21,22)23/h2-3,5-6,9,16H,1H2,(H,24,25)(H,26,27)(H,28,29)(H2,18,19,20)(H2,21,22,23)(H3,11,13,14,17)/t3-,5-,6-,9-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCPMACXZAITQAX-UUOKFMHZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)OP(=O)(O)OP(=O)(O)O)O)N=C(NC2=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N5O20P5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20192193
Record name Guanosine pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

683.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38918-96-6
Record name Guanosine 5′-triphosphate 3′-diphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38918-96-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Guanosine pentaphosphate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038918966
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Guanosine pentaphosphate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20192193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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